DYRKs-IN-1 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

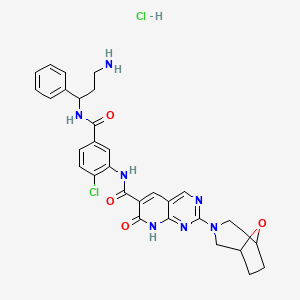

N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30ClN7O4.ClH/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20;/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHHYTUBPOMTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31Cl2N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DYRKs-IN-1 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

DYRKs-IN-1 hydrochloride is a potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with particular efficacy against DYRK1A and DYRK1B.[1][2][3][4] The DYRK family of serine/threonine kinases plays a crucial role in a variety of cellular processes, including cell cycle regulation, neuronal development, apoptosis, and signal transduction.[5] Dysregulation of DYRK activity has been implicated in numerous pathologies, such as cancer, neurodegenerative diseases like Alzheimer's and Down syndrome, and diabetes.[4][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of DYRK kinases.[7] This binding event prevents the transfer of a phosphate (B84403) group from ATP to the serine and threonine residues of substrate proteins, thereby inhibiting the kinase's catalytic activity. The dual-specificity of DYRKs refers to their ability to autophosphorylate on a tyrosine residue within their activation loop, a step that is essential for their subsequent kinase activity towards other substrates on serine and threonine residues.[7][8] By blocking the ATP-binding site, this compound effectively abrogates both the autophosphorylation and the substrate phosphorylation functions of the kinase.

Data Presentation

In Vitro Inhibitory Activity

The potency of this compound has been quantified against its primary targets, DYRK1A and DYRK1B. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below.

| Target | IC50 (nM) |

| DYRK1A | 5 |

| DYRK1B | 8 |

Data sourced from MedchemExpress.[1][2][3]

Cellular Activity

The cellular efficacy of DYRKs-IN-1 has been demonstrated in various cell lines. The half-maximal effective concentration (EC50) reflects the concentration of the inhibitor required to induce a half-maximal response in a cellular context.

| Cell Line | Assay Type | EC50 (nM) |

| SW 620 (human colon tumor) | Cellular Potency | 27 |

Data sourced from MedchemExpress.[1][2]

Signaling Pathways

DYRK1A, a primary target of this compound, is a central node in numerous signaling pathways that regulate fundamental cellular processes. Inhibition of DYRK1A by this compound can therefore have profound effects on cell fate.

Cell Cycle Regulation

DYRK1A acts as a negative regulator of the cell cycle, promoting a quiescent state.[9] It achieves this by phosphorylating key cell cycle proteins. For instance, phosphorylation of Cyclin D1 at Threonine 286 by DYRK1A leads to its proteasomal degradation, thereby delaying the G1/S phase transition.[7] DYRK1A also phosphorylates and stabilizes the cyclin-dependent kinase inhibitor p27Kip1.[10] Inhibition of DYRK1A with this compound can therefore promote cell cycle progression.

Apoptosis Signaling

DYRK1A is also involved in the regulation of apoptosis, primarily through the ASK1-JNK signaling pathway. It can positively regulate this pathway, which is involved in apoptotic cell death.[11] DYRK1A interacts with and phosphorylates Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the JNK signaling cascade.

Experimental Protocols

In Vitro Kinase Assay (Luminescence-based)

This protocol is designed to determine the in vitro potency of this compound against a target kinase, such as DYRK1A. It utilizes a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

ADP-Glo™ Kinase Assay kit (or equivalent)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a multi-well plate, add 5 µL of the this compound dilution to each well.

-

Add 10 µL of a solution containing the DYRK1A enzyme and substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for DYRK1A.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.[12][13]

Western Blot Analysis of Substrate Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of a known downstream substrate of DYRK1A in a cellular context.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Cyclin D1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.[1][5][12]

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cells.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.[9]

Conclusion

This compound is a valuable research tool for elucidating the complex roles of DYRK kinases in cellular physiology and disease. Its high potency and selectivity for DYRK1A and DYRK1B make it an ideal chemical probe for dissecting the signaling pathways regulated by these kinases. The experimental protocols provided in this guide offer a framework for investigating the mechanism of action and cellular effects of this compound, which will be of significant utility to researchers in academic and industrial settings. Further investigation into the therapeutic potential of this and other DYRK inhibitors is warranted, particularly in the context of cancer and neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DYRK | DC Chemicals [dcchemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cloud-clone.com [cloud-clone.com]

- 9. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Discovery and Synthesis of DYRKs-IN-1 Hydrochloride: A Technical Guide

An In-Depth Review for Researchers and Drug Development Professionals

Introduction

DYRKs-IN-1 hydrochloride is a potent small molecule inhibitor targeting the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) family, particularly DYRK1A and DYRK1B.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The dysregulation of DYRK kinases has been implicated in a variety of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and Down syndrome, making them a compelling target for therapeutic intervention.[2] DYRKs-IN-1, with its pyrido[2,3-d]pyrimidine (B1209978) core, represents a significant tool for elucidating the biological roles of DYRK kinases and serves as a lead compound for the development of novel therapeutics. The hydrochloride salt form of DYRKs-IN-1 is often utilized due to its enhanced water solubility and stability compared to the free base.[1]

Discovery and Development Workflow

The discovery of DYRKs-IN-1 followed a structured drug discovery workflow, beginning with the identification of a promising chemical scaffold and culminating in the characterization of a potent and selective inhibitor.

Synthesis of this compound

DYRKs-IN-1 belongs to a series of pyrido[2,3-d]pyrimidine derivatives. The general synthetic approach involves the construction of the core heterocyclic system followed by subsequent modifications. The final step to obtain the hydrochloride salt typically involves treating the free base with hydrochloric acid. While the exact, detailed synthesis of DYRKs-IN-1 (also referred to as compound 30 in some literature) is proprietary and often detailed within patent literature, a general synthetic route for this class of compounds can be outlined based on published examples for analogous structures.

General Synthetic Scheme for Pyrido[2,3-d]pyrimidine Core:

The synthesis of the pyrido[2,3-d]pyrimidine scaffold, the core of DYRKs-IN-1, can be achieved through various synthetic routes. One common method involves the condensation of a substituted aminopyridine with a pyrimidine (B1678525) precursor. The specific substituents on these starting materials determine the final structure of the inhibitor.

Experimental Protocol: Synthesis of a Representative Pyrido[2,3-d]pyrimidine Analog

The following is a representative protocol for the synthesis of a related pyrido[2,3-d]pyrimidine, illustrating the key chemical transformations. This protocol is based on similar syntheses reported in the literature and may require optimization for the specific synthesis of DYRKs-IN-1.

Step 1: Condensation A mixture of a 2,4-dichloropyrimidine (B19661) derivative and a substituted aminopyridine is heated in a suitable solvent such as isopropanol (B130326) or DMF, often in the presence of a base like diisopropylethylamine (DIPEA). The reaction progress is monitored by TLC or LC-MS. Upon completion, the intermediate is isolated by filtration or extraction.

Step 2: Cyclization The isolated intermediate is then subjected to a cyclization reaction to form the tricyclic pyrido[2,3-d]pyrimidine core. This can be achieved by heating in a high-boiling point solvent, sometimes with the addition of an acid or base catalyst.

Step 3: Further Functionalization The core structure can be further modified. For instance, a nucleophilic aromatic substitution can be performed to introduce different amine side chains, which is a common strategy to modulate the potency and selectivity of kinase inhibitors.

Step 4: Salt Formation To prepare the hydrochloride salt, the purified free base of the final compound is dissolved in a suitable solvent like methanol (B129727) or ether, and a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in ether or dioxane) is added. The resulting precipitate is then collected by filtration and dried to yield the hydrochloride salt.

Biological Activity and Quantitative Data

DYRKs-IN-1 is a highly potent inhibitor of DYRK1A and DYRK1B. Its inhibitory activity has been characterized through various in vitro and cellular assays.

| Target | IC50 (nM) | Assay Type | Reference |

| DYRK1A | 5 | Biochemical Kinase Assay | [1] |

| DYRK1B | 8 | Biochemical Kinase Assay | [1] |

| Cell Line | EC50 (nM) | Assay Type | Reference |

| SW 620 (human colon tumor) | 27 | Cellular Proliferation Assay | [1] |

Experimental Protocol: In Vitro Kinase Assay

The inhibitory potency of DYRKs-IN-1 against DYRK1A and DYRK1B is typically determined using an in vitro kinase assay.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the test compound is determined.

Materials:

-

Recombinant human DYRK1A or DYRK1B enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP)

-

Kinase reaction buffer

-

This compound (serially diluted)

-

96-well plates

-

Scintillation counter or other detection system

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Protocol: Cellular Proliferation Assay

The anti-proliferative effect of DYRKs-IN-1 on cancer cell lines like SW 620 is assessed using a cellular proliferation assay.

Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell number indicates an anti-proliferative effect.

Materials:

-

SW 620 cells

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent)

-

Plate reader

Procedure:

-

Seed SW 620 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence/luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the inhibitor concentration to determine the EC50 value.

Signaling Pathways

DYRK1A and DYRK1B are involved in a multitude of cellular signaling pathways that regulate processes such as cell proliferation, differentiation, and apoptosis. Inhibition of these kinases by DYRKs-IN-1 can therefore have significant downstream effects.

DYRK1A Signaling

DYRK1A has been shown to phosphorylate a variety of substrates, including transcription factors and cell cycle regulators. For example, DYRK1A can phosphorylate and regulate the activity of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which plays a role in the development and function of the immune and nervous systems.

DYRK1B Signaling

DYRK1B is implicated in cell cycle regulation and has been identified as a key factor in the survival of certain cancer cells. It can phosphorylate and regulate proteins involved in the G1/S transition of the cell cycle.

Conclusion

This compound is a valuable chemical probe for studying the roles of DYRK1A and DYRK1B in health and disease. Its potent and specific inhibitory activity, coupled with a well-defined chemical structure, makes it an important tool for target validation and a starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its discovery, synthesis, and biological characterization, offering a foundational resource for researchers in the field. Further investigation into the broader selectivity profile and in vivo efficacy of DYRKs-IN-1 will be crucial for its potential translation into clinical applications.

References

DYRKs-IN-1 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DYRKs-IN-1 hydrochloride is a potent small-molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with particular efficacy against DYRK1A and DYRK1B.[1][2] The DYRK family of serine/threonine kinases are key regulators of a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3][4] Dysregulation of DYRK activity has been implicated in a variety of pathologies, most notably neurodegenerative diseases such as Alzheimer's and Down syndrome, as well as several forms of cancer.[5][6][7] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, relevant signaling pathways, and detailed experimental protocols for its use in preclinical research. The hydrochloride salt form of DYRKs-IN-1 offers enhanced water solubility and stability compared to its free base, making it a preferred compound for in vitro and in vivo studies.[2]

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line | EC50 (nM) | Reference |

| DYRK1A | 5 | SW620 (Colon Cancer) | 27 | [1][2] |

| DYRK1B | 8 | [1][2] |

Kinase Selectivity Profile

Signaling Pathways

Inhibition of DYRK1A and DYRK1B by this compound can impact multiple signaling pathways critical to both neurodegenerative and oncogenic processes.

Role in Neurodegenerative Disease (Alzheimer's Disease)

DYRK1A is a key player in the pathology of Alzheimer's disease through its interaction with both amyloid precursor protein (APP) and tau protein.[10][11] Overexpression of DYRK1A has been shown to increase the phosphorylation of APP, which can promote its amyloidogenic processing and lead to an increase in the production of amyloid-β (Aβ) peptides.[10][11] Furthermore, DYRK1A directly phosphorylates tau at several serine and threonine residues, including Thr212, Ser202, and Ser404.[12][13][14] This hyperphosphorylation can inhibit the ability of tau to bind to microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[12][13]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 12. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]

- 13. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Target Protein Binding of DYRKs-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DYRKs-IN-1 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with primary targets being DYRK1A and DYRK1B. These kinases are crucial regulators of a multitude of cellular processes, including cell proliferation, differentiation, and survival. Their dysregulation has been implicated in a range of pathologies, from neurodegenerative diseases to cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the target protein binding characteristics of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of the key signaling pathways involved.

Target Binding Profile of this compound

This compound exhibits high affinity for its primary targets, DYRK1A and DYRK1B. The inhibitory activity has been quantified through various biochemical and cellular assays.

| Target | Assay Type | Value | Reference |

| DYRK1A | Biochemical IC50 | 5 nM | [1] |

| DYRK1B | Biochemical IC50 | 8 nM | [1] |

| SW620 Cells | Cellular EC50 | 27 nM | [1] |

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. In this context, it reflects the potency of the compound in a cellular environment.

Experimental Methodologies

The determination of the binding affinity and inhibitory potential of this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in its characterization.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a target kinase.

Objective: To determine the IC50 value of this compound against DYRK1A and DYRK1B.

Materials:

-

Recombinant human DYRK1A or DYRK1B enzyme

-

Kinase substrate (e.g., DYRKtide peptide: RRRFRPASPLRGPPK)

-

Adenosine triphosphate (ATP)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader for luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Further dilute the compound in kinase buffer to achieve the desired final concentrations.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the DYRK kinase and its substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Experimental Workflow for a Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method to study inhibitor binding in a high-throughput format.

Objective: To determine the binding affinity of this compound to DYRK1A in a competitive binding format.

Materials:

-

GST-tagged DYRK1A enzyme

-

Europium-labeled anti-GST antibody (donor)

-

Fluorescently labeled kinase tracer (acceptor) that binds to the ATP pocket of DYRK1A

-

This compound

-

Assay buffer

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a master mix containing GST-DYRK1A, Eu-anti-GST antibody, and the fluorescent tracer in assay buffer.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add serial dilutions of this compound or DMSO (control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the ratio of the acceptor to donor emission signals.

-

Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.

TR-FRET Competitive Binding Assay Workflow

Signaling Pathways Involving DYRK1A and DYRK1B

This compound, by inhibiting DYRK1A and DYRK1B, can modulate several critical cellular signaling pathways.

DYRK1A-Mediated Signaling

DYRK1A is a pleiotropic kinase involved in numerous signaling cascades. One key pathway is its positive regulation of the Apoptosis Signal-regulating Kinase 1 (ASK1) - JNK signaling pathway, which is involved in apoptotic cell death.[2] DYRK1A can directly interact with and phosphorylate ASK1, leading to the activation of JNK and subsequent apoptosis.[2]

DYRK1A and ASK1-JNK Signaling Pathway

DYRK1B-Mediated Signaling

DYRK1B plays a complex role in the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tumorigenesis. DYRK1B can block the canonical Hh pathway while promoting non-canonical signaling through the activation of the mTOR/AKT pathway.[3][4] This leads to the stabilization of the GLI family of transcription factors, which are key effectors of Hh signaling.[3]

DYRK1B in Hedgehog and mTOR/AKT Signaling

Conclusion

This compound is a valuable research tool for investigating the roles of DYRK1A and DYRK1B in cellular signaling and disease. Its high potency and well-defined primary targets allow for the specific interrogation of DYRK-mediated pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this and other DYRK inhibitors. Further characterization of its kinome-wide selectivity and in vivo efficacy will continue to refine its utility as a chemical probe and potential therapeutic lead.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.com [targetmol.com]

DYRKs-IN-1 hydrochloride role in neurogenesis

An In-Depth Technical Guide to the Role of DYRKs-IN-1 Hydrochloride in Neurogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical serine/threonine kinase deeply implicated in the regulation of neurogenesis. Its gene is located on chromosome 21, and its overexpression is a key contributor to the neurological phenotypes observed in Down syndrome (DS) and is also linked to the pathology of Alzheimer's disease (AD). This compound is a potent inhibitor of DYRK1A and its isoform DYRK1B, serving as an essential chemical tool for investigating the multifaceted roles of these kinases in cellular processes.[1] This guide delineates the mechanism of action of DYRK1A, the impact of its inhibition by compounds like this compound on neurogenesis, and the key signaling pathways involved. It summarizes quantitative data from studies on various DYRK1A inhibitors and outlines relevant experimental protocols to facilitate further research in this promising therapeutic area.

Introduction: DYRK1A, a Master Regulator of Neurodevelopment

DYRK1A is a constitutively active kinase that plays a pivotal, dosage-sensitive role in the development and function of the central nervous system.[2][3] It is involved in a wide array of cellular processes, including the proliferation and differentiation of neural progenitor cells, neuronal maturation, and synaptic plasticity.[2][4][5] An extra copy of the DYRK1A gene in individuals with Down syndrome (trisomy 21) leads to a ~1.5-fold increase in protein levels, which is thought to be a major cause of the associated cognitive deficits and early-onset neurodegeneration.[6][7] Conversely, haploinsufficiency of DYRK1A results in severe developmental disorders, including microcephaly, highlighting the critical importance of tightly regulated DYRK1A activity.[8]

This compound is a research compound used to potently inhibit DYRK1A and DYRK1B.[1] By serving as a selective antagonist, it allows for the precise study of DYRK1A's function in neurogenesis and its potential as a therapeutic target for neurological disorders characterized by its dysregulation.[1][9]

Mechanism of Action of DYRK1A Inhibition

DYRK1A is a dual-specificity kinase; it autoactivates through autophosphorylation on a tyrosine residue within its activation loop during translation.[9][10][11] Once activated, it functions as a serine/threonine kinase, phosphorylating a multitude of downstream substrates.[12] Inhibitors like this compound typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to block the transfer of phosphate (B84403) to its substrates.[9] This inhibition modulates several key signaling pathways crucial for neurogenesis.

The Role of DYRK1A Inhibition in Neurogenesis

Inhibition of DYRK1A has demonstrated significant potential to correct deficits in neurogenesis associated with its overexpression. The effects can be observed at multiple stages of neural development.

-

Neural Stem Cell (NSC) Proliferation: DYRK1A acts as a negative regulator of the G1-S transition in the cell cycle.[2][10] Its overexpression causes premature cell cycle exit, limiting the proliferation of the neural progenitor pool and forcing premature differentiation.[2][10][13] Inhibition of DYRK1A can therefore promote the neurogenic potential of neural stem cells by allowing for proper expansion of the progenitor population.[2]

-

Neuronal Differentiation and Maturation: The dosage of DYRK1A is critical for proper neuronal differentiation.[14] In mouse models of Down syndrome, overexpression of Dyrk1A leads to premature neuronal differentiation.[7] Treatment with DYRK1A inhibitors like harmine (B1663883) has been shown to prevent this premature maturation of trisomic neuronal progenitor cells.[7] Furthermore, in human iPSCs derived from individuals with DS, DYRK1A inhibition improved the expression of neuronal markers, indicating an enhancement of neurogenesis.[15]

-

Neurite Outgrowth and Synaptogenesis: DYRK1A regulates cytoskeletal proteins that are essential for neuritogenesis and the formation of dendritic spines.[6] It has been shown to phosphorylate microtubule-associated proteins and regulate actin dynamics.[6] While some studies show DYRK1A overexpression promoting neurite outgrowth, others demonstrate a reduction in dendritic length and number.[6] Inhibition of DYRK1A with harmine was found to reduce the number of neurites in cultured hippocampal neurons, suggesting a complex, context-dependent role.[6]

-

Astrogliogenesis: In addition to its role in neurogenesis, DYRK1A influences the fate of neural progenitors. Overexpression of DYRK1A promotes the differentiation of cortical progenitors into astrocytes, a phenomenon observed in the developing neocortex of DS mouse models. This is linked to the upregulation of the astrogliogenic transcription factor STAT.[16]

Key Signaling Pathways Modulated by DYRK1A Inhibition

The effects of DYRK1A on neurogenesis are mediated through its interaction with several critical signaling pathways.

DYRK1A and Cell Cycle Regulation

DYRK1A influences the cell cycle by phosphorylating Cyclin D1, which targets it for degradation. This action leads to an arrest in the G1 phase, promoting cell cycle exit and differentiation. Inhibition of DYRK1A can reverse this effect, allowing for continued proliferation of neural progenitors.

Caption: DYRK1A inhibition prevents Cyclin D1 degradation, promoting NSC proliferation.

DYRK1A and the NFAT Signaling Pathway

DYRK1A is a key regulator of the Nuclear Factor of Activated T-cells (NFAT) transcription factors. It phosphorylates NFATc proteins, promoting their export from the nucleus to the cytoplasm, thereby inhibiting their transcriptional activity. This pathway is crucial for both neurogenesis and immune system regulation.[2][4][17]

References

- 1. This compound [myskinrecipes.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. DYRK1A (Dual-Specificity Tyrosine-Phosphorylated and -Regulated Kinase 1A): A Gene with Dosage Effect During Development and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]

- 6. New Perspectives of Dyrk1A Role in Neurogenesis and Neuropathologic Features of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of DYRK1A activity inhibition on development of neuronal progenitors isolated from Ts65Dn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of DYRK1A disrupts neural lineage specificationin human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DYRK | Kinases | Tocris Bioscience [tocris.com]

- 13. Environmental enrichment rescues DYRK1A activity and hippocampal adult neurogenesis in TgDyrk1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein kinase Dyrk1 activates cAMP response element-binding protein during neuronal differentiation in hippocampal progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DYRK1A overexpression enhances STAT activity and astrogliogenesis in a Down syndrome mouse model | EMBO Reports [link.springer.com]

- 17. mdpi.com [mdpi.com]

DYRKs-IN-1 Hydrochloride: A Deep Dive into its Therapeutic Potential for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitor, DYRKs-IN-1 hydrochloride, and its potential as a therapeutic agent in the context of Alzheimer's disease (AD). The document details the central role of DYRK1A in AD pathology, the mechanism of action of its inhibitors, quantitative data from preclinical studies, and relevant experimental methodologies.

Introduction: DYRK1A as a Critical Node in Alzheimer's Disease Pathology

Alzheimer's disease is a progressive neurodegenerative disorder characterized by two primary neuropathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key kinase implicated in both of these pathological cascades.[3][4] The gene for DYRK1A is located on chromosome 21, and its overexpression is a feature of Down syndrome, a condition associated with the early onset of Alzheimer's disease.[3][5] Elevated levels of DYRK1A have also been observed in the brains of individuals with sporadic AD.[1][4]

DYRK1A contributes to AD pathology through several mechanisms:

-

Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau protein at multiple serine and threonine residues.[1][6] This action can "prime" tau for subsequent phosphorylation by other kinases, such as GSK-3β, leading to the hyperphosphorylation that causes tau to detach from microtubules and aggregate into NFTs.[6]

-

Amyloid-beta Production: DYRK1A phosphorylates the amyloid precursor protein (APP) at Thr668.[3][5] This phosphorylation enhances the amyloidogenic processing of APP by β- and γ-secretases, which in turn increases the production of pathogenic Aβ peptides.[3][5]

-

Neuroinflammation: Studies have shown that DYRK1A inhibitors can alleviate lipopolysaccharide-induced neuroinflammation by modulating signaling pathways such as TLR4/AKT/STAT3 and TLR4/NF-κB.[7]

Given its central role in driving both major pathological features of AD, inhibiting DYRK1A activity presents a promising therapeutic strategy.[5][8]

This compound: A Potent Kinase Inhibitor

DYRKs-IN-1 is a potent inhibitor of the DYRK family of kinases, with high affinity for DYRK1A and DYRK1B.[9] The hydrochloride salt form of this compound generally offers improved water solubility and stability for research applications.[9] Like many kinase inhibitors, DYRKs-IN-1 is believed to function by competitively binding to the ATP-binding site of the DYRK1A enzyme, thereby preventing the phosphorylation of its downstream substrates, including APP and tau.[8][10]

Mechanism of Action

The therapeutic rationale for using this compound in Alzheimer's disease is to normalize the pathological downstream effects of overactive DYRK1A. By inhibiting DYRK1A, the compound aims to:

-

Reduce the direct and priming phosphorylation of tau, thereby decreasing the formation of NFTs.[11]

-

Decrease the phosphorylation of APP, shifting its processing away from the amyloidogenic pathway and reducing the production of Aβ peptides.[12]

-

Mitigate neuroinflammatory responses associated with AD pathology.[7]

Quantitative Data on DYRK Inhibitors

The following tables summarize key quantitative data for DYRKs-IN-1 and other relevant DYRK1A inhibitors from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Selected DYRK Inhibitors

| Compound | Target(s) | IC50 | Ki | Notes |

| DYRKs-IN-1 | DYRK1A, DYRK1B | 5 nM (DYRK1A), 8 nM (DYRK1B) | Not specified | Potent dual inhibitor of DYRK1A and DYRK1B.[9] |

| Protein kinase inhibitor 1 | HIPK2, DYRK1A, PIM3, etc. | 19 nM (DYRK1A), 74 nM (HIPK2) | 8.8 nM (DYRK1A), 9.5 nM (HIPK2) | A multi-kinase inhibitor with high affinity for DYRK1A.[13] |

| EHT 5372 | DYRK1A | 0.22 nM | Not specified | Described as a highly potent and selective DYRK1A inhibitor.[14] |

| NSC361563 | DYRK1A | Not specified | Not specified | Identified as a potent and selective DYRK1A inhibitor through virtual screening.[12] |

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15] Ki: The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme.[16]

Table 2: Preclinical Efficacy of DYRK1A Inhibitors in Alzheimer's Disease Models

| Inhibitor | Model System | Treatment Details | Key Findings |

| Dyrk1-inh (unspecified) | 3xTg-AD mice (10 months old) | 12.5 mg/kg daily i.p. injections for 8 weeks | Reversed cognitive deficits; Reduced insoluble Aβ40 and Aβ42 levels; Significantly reduced insoluble tau phosphorylated at S396.[17][18] |

| DYR219 | 3xTg AD mice (10 months old) | Not specified | Reduced levels of insoluble phosphorylated tau (Ser396), insoluble Aβ, and APP.[19] |

| EHT 5372 | HEK293 cells overexpressing APP | 24-hour treatment | Dose-dependently reduced Aβ40 levels.[14] |

| NSC361563 | In vitro | Not specified | Decreased tau phosphorylation at multiple sites and diminished the formation of amyloid-β.[12][20] |

| Genetic Knockdown of DYRK1A | 5xFAD mice (3.5 months old) | Not specified | Enhanced short-term spatial/recognition memory; Reduced proinflammatory cytokine levels and reactive gliosis.[7] |

Experimental Protocols and Methodologies

The evaluation of this compound and other DYRK1A inhibitors involves a range of biochemical, cellular, and in vivo assays.

In Vitro Kinase Inhibition Assays

These assays are fundamental for determining the potency and selectivity of an inhibitor.

-

ADP-Glo™ Kinase Assay: This is a common method used to measure kinase activity. It quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity. The inhibitory effect of a compound is determined by the reduction in this signal.[21]

Cell-Based Assays

Cellular models are used to assess the inhibitor's effects on AD-related pathways in a biological context.

-

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. For AD research, it is frequently used to measure levels of total and phosphorylated tau (e.g., at sites like Ser396, Thr212, pS262), APP, and Aβ.[17][22] Cell or brain tissue lysates are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of DYRK1A inhibitor studies, it is often used to measure the concentration of soluble and insoluble Aβ40 and Aβ42 peptides in brain homogenates or cell culture media.[17]

-

Cell Viability Assays: These assays are crucial to ensure that the observed effects of an inhibitor are not due to general cellular toxicity. They measure parameters like metabolic activity or membrane integrity.

In Vivo Animal Models

Transgenic mouse models that recapitulate aspects of AD pathology are essential for evaluating the therapeutic potential of inhibitors in a living organism.

-

3xTg-AD Mice: This widely used model develops both amyloid plaques and tau tangles in an age-dependent manner.[17][23] Researchers administer the test compound (e.g., via intraperitoneal injections) over a specified period and then assess changes in pathology and cognitive function.[18][24]

-

Behavioral Testing: A battery of behavioral tests is used to assess cognitive functions like learning and memory in mouse models. The Morris water maze and novel object recognition tests are common examples used to evaluate spatial learning and recognition memory, respectively.[18]

-

Immunohistochemistry: This technique is used to visualize the distribution and abundance of specific proteins within brain tissue sections. For instance, antibodies against Aβ can be used to stain and quantify the plaque load in the hippocampus and cortex of treated versus untreated animals.[17]

Visualizing the Role of DYRK1A and its Inhibition

The following diagrams illustrate the key pathways and experimental logic discussed in this guide.

Caption: DYRK1A signaling in Alzheimer's disease and point of intervention.

Caption: In vivo experimental workflow for testing a DYRK1A inhibitor.

Caption: Logical flow from inhibitor to therapeutic outcome.

Conclusion and Future Directions

The inhibition of DYRK1A presents a compelling, dual-pronged therapeutic strategy for Alzheimer's disease by simultaneously targeting both tau and amyloid pathologies. Potent inhibitors like this compound serve as valuable research tools to further probe the function of DYRK1A and as foundational molecules for drug development programs. Preclinical studies using various DYRK1A inhibitors have shown promising results, demonstrating improvements in cognitive function and reductions in key pathological markers in animal models of AD.[17][18]

Future research should focus on developing highly selective DYRK1A inhibitors to minimize off-target effects, thoroughly characterizing their pharmacokinetic and safety profiles, and determining the optimal therapeutic window for intervention.[19][25] Given the role of DYRK1A in neurodevelopment, careful consideration of dosing and patient population is critical.[6] Ultimately, the progression of selective DYRK1A inhibitors into clinical trials will be a crucial step in validating this therapeutic approach for patients suffering from Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective DYRK1A Inhibitor for the Treatment of Neurodegenerative Diseases: Alzheimer, Parkinson, Huntington, and Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 4. Psychoplastogenic DYRK1A Inhibitors with Therapeutic Effects Relevant to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. alzdiscovery.org [alzdiscovery.org]

- 20. DYRK1A inhibitor slows amyloid β formation, undoes neurotoxicity | BioWorld [bioworld.com]

- 21. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. experts.arizona.edu [experts.arizona.edu]

- 24. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

DYRKs-IN-1 Hydrochloride: A Technical Guide for Down Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Down syndrome (DS), a genetic condition arising from the trisomy of chromosome 21, presents a complex array of physiological and cognitive challenges. Among the genes overexpressed in DS, DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) has emerged as a critical therapeutic target.[1][2] This kinase is a key regulator of neurodevelopment and its approximately 1.5-fold overexpression in individuals with Down syndrome is strongly implicated in the intellectual and developmental disabilities associated with the condition.[1][2] DYRK1A's role extends to the early onset of Alzheimer's disease-like pathology, particularly the hyperphosphorylation of Tau protein, a hallmark of neurodegeneration.[3][4][5][6]

DYRKs-IN-1 hydrochloride is a potent and specific inhibitor of DYRK1A, making it an invaluable tool for investigating the downstream consequences of DYRK1A overexpression and for assessing the therapeutic potential of its inhibition.[7] This technical guide provides a comprehensive overview of this compound in the context of Down syndrome research, compiling quantitative data for key DYRK1A inhibitors, detailing experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Quantitative Data for DYRK1A Inhibitors

The following table summarizes the in vitro potency of this compound and other notable DYRK1A inhibitors. This data is essential for comparing the efficacy and selectivity of these compounds in experimental design.

| Compound | Target(s) | IC50 (nM) | Reference |

| This compound | DYRK1A , DYRK1B | 5 , 8 | MedchemExpress |

| Harmine | DYRK1A | 32 | MedchemExpress |

| Leucettine L41 | DYRKs, CLKs, GSK-3 | 15 (DYRK1A) | Selleckchem |

| EHT 1610 | DYRK1A, DYRK1B | 0.36, 0.59 | MedchemExpress |

| INDY | DYRK1A, DYRK1B | 240, 230 | MedchemExpress |

Core Signaling Pathways Involving DYRK1A in Down Syndrome

Overexpression of DYRK1A in Down syndrome disrupts several critical signaling pathways integral to neurodevelopment and neuronal function. The following diagrams illustrate key pathways modulated by DYRK1A and the potential point of intervention for inhibitors like this compound.

DYRK1A-Mediated Tau Hyperphosphorylation

Overexpressed DYRK1A directly phosphorylates Tau protein at multiple sites, including Ser202, Thr212, and Ser404.[3][5] This hyperphosphorylation leads to the destabilization of microtubules, formation of neurofibrillary tangles (NFTs), and ultimately, neuronal dysfunction and death. This pathway is a significant contributor to the Alzheimer's disease-like pathology observed in individuals with Down syndrome.[3][4][6]

Caption: DYRK1A-mediated Tau hyperphosphorylation pathway in Down syndrome.

DYRK1A and NFAT Signaling

DYRK1A plays a crucial role in regulating the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[8][9] DYRK1A phosphorylates NFAT transcription factors in the nucleus, promoting their export to the cytoplasm and thereby inhibiting their transcriptional activity.[9][10] This pathway is vital for proper neurodevelopment, and its disruption by DYRK1A overexpression can contribute to the cognitive deficits seen in Down syndrome.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overexpression of Dyrk1A contributes to neurofibrillary degeneration in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DYRK1A Controls HIV-1 Replication at a Transcriptional Level in an NFAT Dependent Manner | PLOS One [journals.plos.org]

In-Depth Technical Guide: The Effects of DYRKs-IN-1 Hydrochloride on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

DYRKs-IN-1 hydrochloride is a potent small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically targeting DYRK1A and DYRK1B.[1] The DYRK family of kinases plays a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[2][3] Dysregulation of DYRK activity has been implicated in the pathology of several cancers, making them attractive targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing its impact on cellular signaling pathways.

Data Presentation

The inhibitory activity of this compound has been characterized against its primary kinase targets and in a cancer cell line model.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Activity Type | Value (nM) |

| DYRK1A (kinase) | IC50 | 5 |

| DYRK1B (kinase) | IC50 | 8 |

| SW 620 (human colon tumor cell line) | EC50 | 27 |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the kinase by 50%. EC50 (Half-maximal effective concentration) represents the concentration required to obtain 50% of the maximum effect in a cell-based assay.[1]

Core Signaling Pathways and Mechanism of Action

DYRK1A and DYRK1B, the primary targets of this compound, are key regulators of cell cycle progression and apoptosis. Their inhibition can therefore significantly impact cancer cell survival and proliferation.[6][7]

Cell Cycle Regulation

DYRK1A and DYRK1B are known to act as negative regulators of the cell cycle, promoting a quiescent state (G0).[8][9][10] They can phosphorylate and promote the degradation of Cyclin D1, a key protein for G1 to S phase progression.[6] By inhibiting DYRK1A/B, this compound is hypothesized to disrupt this cell cycle checkpoint, potentially leading to an accumulation of cells in the G1/S phase and subsequent cell growth arrest.[10]

Apoptosis Induction

DYRK kinases are also implicated in the regulation of apoptosis, or programmed cell death.[3][11] Inhibition of DYRK1B, in particular, has been shown to induce apoptosis in various cancer cell lines.[5][7] The precise mechanism by which this compound may induce apoptosis is an area of active investigation, but it is likely linked to the disruption of survival signals promoted by DYRK1A/B.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SW 620)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What are DYRK1B inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Role of DYRKs-IN-1 Hydrochloride in Pancreatic Beta-Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic strategy for diabetes by promoting the proliferation of pancreatic beta-cells. This technical guide explores the potential of DYRKs-IN-1 hydrochloride, a potent DYRK1A inhibitor, in this context. While direct experimental data on the effects of this compound on beta-cell proliferation are not extensively available in public literature, this document synthesizes the wealth of information from other potent DYRK1A inhibitors to provide a comprehensive technical overview. This guide covers the underlying signaling pathways, quantitative data from relevant studies on comparable inhibitors, and detailed experimental protocols to inform future research and development.

Introduction: The Significance of Beta-Cell Regeneration

Diabetes mellitus is characterized by a functional deficiency of insulin-producing pancreatic beta-cells.[1][2] Restoring this beta-cell mass is a primary goal for developing curative therapies. Inducing the proliferation of existing beta-cells presents a compelling strategy to achieve this.[3] DYRK1A is a key protein kinase that acts as a negative regulator of the cell cycle, maintaining beta-cells in a quiescent state.[4][5] Therefore, inhibition of DYRK1A is a rational approach to stimulate beta-cell proliferation.

This compound is a potent inhibitor of DYRKs, with IC50 values of 5 nM for DYRK1A. While its primary research applications have been in neurodegenerative diseases and cancer, its high potency for DYRK1A makes it a strong candidate for investigation in the context of beta-cell regeneration.

Mechanism of Action: The DYRK1A-NFAT Signaling Pathway

The primary mechanism by which DYRK1A inhibition promotes beta-cell proliferation is through the activation of the Calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[] In its active state, DYRK1A phosphorylates NFAT transcription factors, leading to their export from the nucleus and preventing the transcription of genes necessary for cell cycle progression.[] By inhibiting DYRK1A, compounds like this compound prevent this phosphorylation, allowing NFAT to remain in the nucleus and drive the expression of pro-proliferative genes.

Quantitative Data on DYRK1A Inhibitors and Beta-Cell Proliferation

While specific data for this compound is pending, numerous studies have quantified the proliferative effects of other DYRK1A inhibitors on pancreatic beta-cells. These findings provide a strong rationale for investigating this compound.

| Inhibitor | Cell Type | Proliferation Marker | Concentration | Proliferation Rate (% positive cells) | Reference |

| Harmine | Human Islets | Ki67 | 10 µM | ~2-3% | [7] |

| 5-Iodotubercidin (5-IT) | Human Islets | EdU | 1 µM | ~2.5% | [8] |

| GNF4877 | Human Islets | EdU | 1 µM | ~2% | [1] |

| Harmine + GLP-1 Agonist | Human Islets | Ki67 | 10 µM Harmine | 5-8% | [1] |

| Harmine + TGF-β Inhibitor | Human Islets | EdU | 10 µM Harmine | 5-18% |

Note: Proliferation rates can vary depending on the donor, experimental conditions, and duration of treatment.

Synergistic Approaches to Enhance Proliferation

Research has demonstrated that the proliferative effect of DYRK1A inhibitors can be significantly enhanced when combined with other signaling pathway modulators.

-

GLP-1 Receptor Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs used to treat type 2 diabetes, act synergistically with DYRK1A inhibitors to boost beta-cell proliferation.[1] This combination has been shown to increase proliferation rates to 5-8%.

-

TGF-β Signaling Inhibitors: Inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, in conjunction with DYRK1A inhibition, leads to a robust and synergistic increase in beta-cell proliferation, with rates reported as high as 15-18% in some studies.

Experimental Protocols for Assessing Beta-Cell Proliferation

The following are generalized protocols for key experiments used to quantify the proliferative effects of DYRK1A inhibitors on pancreatic beta-cells.

Cell Culture

-

Cell Lines: INS-1E (rat insulinoma) or MIN6 (mouse insulinoma) cells are commonly used.

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Proliferation Assays

-

Cell Seeding: Seed beta-cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with varying concentrations of the DYRK1A inhibitor (e.g., this compound) or vehicle control (DMSO) for 24-72 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against Ki67 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Co-staining: Co-stain with an insulin (B600854) antibody to identify beta-cells and DAPI for nuclear staining.

-

Visualization and Quantification: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of Ki67-positive/Insulin-positive cells.[4]

-

Cell Seeding and Treatment: As described for Ki67 staining.

-

EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a defined period (e.g., 24-48 hours) to allow for incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: As described above.

-

EdU Detection: Perform the click chemistry reaction using a fluorescently labeled azide (B81097) to detect the incorporated EdU, following the manufacturer's protocol.

-

Co-staining and Visualization: Co-stain with insulin and DAPI and visualize as described for Ki67. Quantify the percentage of EdU-positive/Insulin-positive cells.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of DYRK1A, a key regulator of pancreatic beta-cell quiescence. While direct evidence for its efficacy in promoting beta-cell proliferation is yet to be published, the extensive body of research on other DYRK1A inhibitors provides a strong rationale for its investigation. The established mechanism of action through the NFAT signaling pathway, coupled with the potential for synergistic enhancement with compounds like GLP-1 receptor agonists and TGF-β inhibitors, positions this compound as a valuable tool for research and a potential candidate for the development of regenerative therapies for diabetes.

Future studies should focus on:

-

In vitro and in vivo assessment: Directly evaluating the impact of this compound on beta-cell proliferation, mass, and function.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the properties of this compound in relevant animal models of diabetes.

-

Selectivity and Off-target Effects: Thoroughly profiling the kinase selectivity of this compound to ensure a favorable safety profile.

By addressing these key areas, the full therapeutic potential of this compound in the context of beta-cell regeneration can be elucidated.

References

- 1. This compound|1386980-55-7|COA [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Scientist.com [app.scientist.com]

DYRKs-IN-1 Hydrochloride: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

DYRKs-IN-1 hydrochloride is a potent small-molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with high affinity for DYRK1A and DYRK1B.[1] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, its quantitative effects, and detailed experimental protocols for its investigation. The information presented herein is intended to support researchers and professionals in the fields of neurodegenerative disease, oncology, and developmental biology in utilizing this compound as a tool to probe cellular signaling and explore its therapeutic potential.

DYRKs are a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[2] Dysregulation of DYRK activity has been implicated in various pathologies, such as Alzheimer's disease, Down syndrome, and several types of cancer.[3][4] this compound, by inhibiting DYRK1A and DYRK1B, offers a means to dissect the function of these kinases and evaluate their potential as therapeutic targets.

Quantitative Data

This compound demonstrates potent and specific inhibition of DYRK1A and DYRK1B. The following table summarizes the key quantitative data for this compound.

| Parameter | Target | Value | Reference |

| IC50 | DYRK1A | 5 nM | [1] |

| IC50 | DYRK1B | 8 nM | [1] |

| EC50 | SW 620 human colon tumor cell line | 27 nM | [1] |

Core Downstream Signaling Pathways

This compound, through its inhibition of DYRK1A and DYRK1B, modulates several critical downstream signaling pathways.

NFAT (Nuclear Factor of Activated T-cells) Signaling Pathway

DYRK1A is a key negative regulator of the NFAT family of transcription factors. In resting cells, DYRK1A phosphorylates NFAT, which promotes its export from the nucleus to the cytoplasm, thereby inhibiting NFAT-mediated gene transcription. Inhibition of DYRK1A by this compound is expected to prevent this phosphorylation, leading to the accumulation of active NFAT in the nucleus and subsequent activation of its target genes. This has implications for immune responses and developmental processes.[5]

Tau Phosphorylation Pathway

DYRK1A is known to phosphorylate the microtubule-associated protein tau at several sites that are hyperphosphorylated in Alzheimer's disease.[6][7] This hyperphosphorylation contributes to the formation of neurofibrillary tangles, a hallmark of the disease. By inhibiting DYRK1A, this compound can reduce tau phosphorylation, potentially preventing the downstream pathology associated with tauopathies.

Cell Cycle Regulation

Both DYRK1A and DYRK1B are involved in cell cycle control.[8] They can phosphorylate key cell cycle regulators, such as Cyclin D1, leading to its degradation and promoting cell cycle exit and entry into a quiescent state.[9][10] Inhibition of DYRK1A/1B by this compound can therefore interfere with this process, potentially promoting cell cycle progression. This has significant implications for cancer biology, where uncontrolled cell proliferation is a defining characteristic.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of DYRK1A or DYRK1B in the presence of an inhibitor.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT.

-

Prepare solutions of recombinant DYRK1A or DYRK1B enzyme and a suitable substrate (e.g., DYRKtide peptide) in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the DYRK enzyme, substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of Tau Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of tau in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., p-Tau Ser202, p-Tau Thr212) and total tau overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.

-

NFAT Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the effect of this compound on the subcellular localization of NFAT.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293 or Jurkat T-cells) on glass coverslips.

-

Treat the cells with this compound or a vehicle control for a specified duration.

-

Stimulate the cells with an agent that induces NFAT activation (e.g., ionomycin (B1663694) and PMA) for a short period (e.g., 30 minutes).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate the cells with a primary antibody against an NFAT isoform (e.g., NFATc1).

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NFAT to determine the extent of nuclear translocation.

-

Conclusion